Orthonitrophenyl-beta-D-fucopyranoside

Description

Discovery and Early Applications in Fucosidase Research

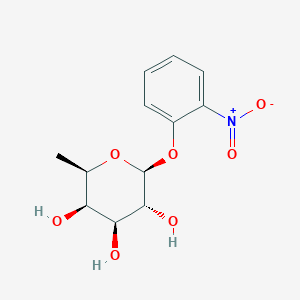

Orthonitrophenyl-beta-D-fucopyranoside (ONPF), first synthesized in the mid-20th century as part of efforts to develop chromogenic substrates for glycosidase studies, emerged as a critical tool for probing fucosidase activity. Its structure consists of a β-D-fucopyranose moiety linked to an ortho-nitrophenyl group, enabling colorimetric detection upon enzymatic hydrolysis. Early applications focused on characterizing α-L-fucosidases, enzymes responsible for cleaving fucose residues from glycoconjugates. For example, studies in the 1990s utilized ONPF to measure the kinetic parameters of bacterial and mammalian fucosidases, revealing its utility in distinguishing between enzyme isoforms based on substrate specificity. The compound’s stability under physiological conditions and its ability to generate a quantifiable yellow product (ortho-nitrophenol) made it indispensable for high-throughput enzyme assays.

Table 1: Key Kinetic Parameters of Fucosidases Using ONPF

| Enzyme Source | $$ K_m $$ (μM) | $$ V_{max} $$ (μmol/min/mg) | Reference |

|---|---|---|---|

| Elizabethkingia meningoseptica | 4.9 | 467 | |

| Evolved E. coli β-galactosidase | 1.2 | 0.0173 |

Evolution of Chromogenic Substrate Methodologies

The development of ONPF paralleled advancements in chromogenic assay design. Before its adoption, researchers relied on less sensitive techniques like radioactive labeling or chromatography. The nitro group in ONPF provided a distinct absorbance peak at 420 nm upon hydrolysis, simplifying real-time enzyme activity measurements. This innovation enabled rapid screening of fucosidase mutants during directed evolution experiments. For instance, a 1997 study used ONPF to isolate a β-fucosidase variant from E. coli with a 1,000-fold increase in substrate specificity, demonstrating the compound’s role in optimizing enzymatic activity. Subsequent refinements integrated ONPF into multiplex assays alongside other nitrophenyl glycosides, allowing simultaneous profiling of glycosidase specificities in complex biological samples.

Historical Significance in Glycobiology Development

ONPF’s impact on glycobiology lies in its contribution to understanding fucose’s role in biological systems. Fucose residues are critical in cell-cell recognition, immune modulation, and pathogen-host interactions. By enabling precise measurement of fucosidase activity, ONPF facilitated discoveries such as:

- The identification of core α-1,6-fucosylation in human N-glycans, a modification linked to antibody-dependent cellular cytotoxicity.

- The characterization of bacterial fucosidases involved in gut microbiota metabolism, highlighting fucose’s role as a nutrient source in commensal ecosystems.

- The development of fucosidase inhibitors for therapeutic applications, such as blocking cancer metastasis mediated by fucosylated antigens.

These breakthroughs underscore ONPF’s enduring relevance in advancing glycobiology from descriptive carbohydrate chemistry to mechanistic and translational research.

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRPIVXPHLYETN-BVWHHUJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921729 | |

| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-94-5 | |

| Record name | 2-Nitrophenyl 6-deoxy-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl-beta-fucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Orthonitrophenyl-beta-D-fucopyranoside (C₁₂H₁₅N₀₇) has a molecular weight of 285.25 g/mol. It is primarily recognized for its role as a substrate for fucosidases, enzymes that hydrolyze fucosidic bonds. When fucosidases cleave this substrate, ortho-nitrophenol is released, which can be quantitatively measured through colorimetric detection methods, allowing for the assessment of enzyme activity .

The mechanism of action involves the interaction of this compound with specific molecular targets, such as the lactose operon repressor in Escherichia coli. This interaction can inhibit the repressor's activity, leading to alterations in gene expression and metabolic pathways .

Scientific Research Applications

This compound has several applications across various fields:

- Enzyme Activity Measurement : It is widely used as a substrate to study the activity of fucosidases and other glycosidases. The hydrolysis of this compound results in a measurable color change, facilitating quantitative assays .

- Biochemical Assays : As a chromogenic substrate, it aids in determining enzyme kinetics and substrate specificity. This is essential for understanding metabolic pathways involving fucose and related compounds .

- Medical Research : The compound is employed in studies investigating the role of fucosidases in diseases such as cancer and inflammation. Understanding these enzymes' mechanisms can lead to potential therapeutic applications .

- Industrial Applications : In industrial settings, this compound can improve product quality by optimizing processes that involve glycosylation reactions .

-

Fucosidase Activity in Cancer Research :

- Objective : To evaluate the role of fucosidases in tumor progression.

- Findings : Studies indicated that elevated fucosidase activity correlates with increased tumor aggressiveness, suggesting potential targets for therapeutic intervention.

- Inflammation Studies :

- Enzyme Kinetics Analysis :

Comparison with Similar Compounds

Structural Analogs: Nitrophenyl Glycosides

Nitrophenyl glycosides share a common chromogenic nitrophenyl group but differ in sugar moieties and anomeric configurations, leading to distinct enzyme specificities.

Key Observations :

- Sugar Specificity : ONPF and ONPG differ in their target enzymes due to fucose vs. galactose moieties. α-L-fucosidases hydrolyze ONPF, while β-galactosidases act on ONPG .

- Anomeric Configuration: The α-linked 4-nitrophenyl-α-L-fucopyranoside is inactive against β-specific enzymes, underscoring the importance of stereochemistry in substrate recognition.

Functional Analogs: Enzyme Substrates and Inhibitors

Compounds with similar applications but divergent structures provide insights into enzyme mechanism and inhibitor design.

Key Observations :

- Chromogenicity: ONPF and ONPG release yellow nitrophenolate upon hydrolysis, enabling spectrophotometric detection .

- Anti-Inducer Role : ONPF uniquely binds LacI to stabilize its DNA-binding conformation, unlike other substrates that act as inducers (e.g., IPTG) .

Preparation Methods

Protection of Hydroxyl Groups

The synthesis begins with the protection of hydroxyl groups on D-fucose to prevent unwanted side reactions. Acetylation using acetic anhydride in pyridine is a common method, yielding peracetylated fucose derivatives. The C-6 hydroxyl group, inherently deoxygenated in fucose, eliminates the need for protection at this position, simplifying the synthesis compared to other hexoses.

Activation of the Anomeric Center

The anomeric hydroxyl group is activated to facilitate glycosidic bond formation. Bromination using hydrogen bromide (HBr) in acetic acid converts the hemiacetal group of protected fucose into a glycosyl bromide, a highly reactive intermediate. Alternative methods employ trichloroacetimidate or thioglycoside activation, though bromination remains prevalent due to its cost-effectiveness and high yield.

Coupling with Ortho-Nitrophenol

The glycosyl bromide reacts with ortho-nitrophenol under Koenigs-Knorr conditions, utilizing silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃) as catalysts. This step forms the β-glycosidic bond via an SN2 mechanism, ensuring retention of configuration. Solvent choice (e.g., dichloromethane or acetonitrile) critically influences reaction efficiency, with anhydrous conditions preventing hydrolysis of the glycosyl bromide.

Table 1: Optimization of Coupling Reaction Conditions

Deprotection and Purification

Following coupling, acetyl groups are removed via Zemplén deacetylation using sodium methoxide (NaOMe) in methanol. The crude product is purified via silica gel chromatography, with elution systems (e.g., ethyl acetate/hexane) tailored to isolate the target compound. Final characterization by NMR (¹H, ¹³C) and mass spectrometry confirms structural integrity.

Enzymatic Synthesis Approaches

Glycosyltransferase-Mediated Synthesis

Recent advances employ recombinant glycosyltransferases to attach ortho-nitrophenol to fucose. For example, β-1,3-fucosyltransferases from Helicobacter pylori catalyze the transfer of fucose from GDP-fucose to nitrophenyl acceptors. While enzymatic methods avoid harsh reagents, yields remain lower (40–60%) compared to chemical synthesis.

Fucosidase-Catalyzed Transglycosylation

Fucosidases, typically hydrolases, can be driven in reverse under high-substrate conditions to synthesize glycosides. Using p-nitrophenyl-fucoside as a donor and ortho-nitrophenol as an acceptor, this method achieves moderate yields (50–70%) but requires precise pH control (pH 5.0–6.0).

Table 2: Comparison of Chemical vs. Enzymatic Synthesis

| Metric | Chemical Synthesis | Enzymatic Synthesis | Source |

|---|---|---|---|

| Yield | 85–92% | 40–70% | |

| Reaction Time | 24–48 hours | 72–96 hours | |

| Stereoselectivity | β-only | β-dominated | |

| Scalability | Kilogram-scale | Milligram-scale |

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, D₂O): δ 8.10–7.50 (m, aromatic H), 5.30 (d, J = 8.0 Hz, H-1), 4.20–3.50 (m, sugar H). ESI-MS: m/z 286.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows ≥98% purity for chemically synthesized batches, whereas enzymatic products exhibit 90–95% purity due to residual donor substrates.

Challenges and Optimization Strategies

Anomeric Mixture Formation

Despite SN2 conditions, α/β mixtures (5–10% α) may form during chemical synthesis. Recrystallization from ethanol/water removes the α-anomer, enhancing β-purity to >99%.

Solubility Limitations

Ortho-nitrophenol’s limited solubility in aprotic solvents necessitates phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.

Industrial-Scale Production

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Orthonitrophenyl-beta-D-fucopyranoside, and how are intermediates characterized?

- Methodological Answer : Orthonitrophenyl glycosides are typically synthesized via Koenigs-Knorr glycosylation, where a nitrophenyl group is introduced to a protected fucopyranosyl donor. Key steps include activation of the glycosyl halide (e.g., using silver triflate) and coupling with a nitrophenyl acceptor . Characterization involves NMR (¹H/¹³C) to confirm β-anomeric configuration and HPLC for purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight .

Q. How can researchers address low solubility of this compound in aqueous buffers during enzyme assays?

- Methodological Answer : Solubility challenges are common due to the hydrophobic nitrophenyl group. Strategies include:

- Using co-solvents like DMSO (≤5% v/v) to pre-dissolve the compound without denaturing enzymes .

- Employing surfactants (e.g., n-Octyl-β-D-glucopyranoside) at sub-critical micelle concentrations to enhance dispersion .

- Validating solubility via UV-Vis spectroscopy (e.g., monitoring absorbance at 400 nm for nitrophenolate release) .

Q. What standard protocols exist for quantifying enzymatic hydrolysis of this compound?

- Methodological Answer : The compound is widely used as a chromogenic substrate for α-L-fucosidases. Hydrolysis releases o-nitrophenol, measurable at 405–420 nm. Key steps:

- Prepare a reaction buffer (pH 5.0–6.5 for most fucosidases) with 1–2 mM substrate.

- Terminate reactions with alkaline solution (e.g., 0.5 M Na₂CO₃) to stabilize the chromophore.

- Normalize activity using a nitrophenol standard curve (0–10 mM) and account for non-enzymatic hydrolysis via negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.